(E)-Dehydro Cilnidipine
(E)-Dehydro Cilnidipine
Brand Name:
Vulcanchem
CAS No.:
146845-34-3
VCID:
VC21214637
InChI:
InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8+
SMILES:
CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC
Molecular Formula:
C27H26N2O7
Molecular Weight:
490.5 g/mol
(E)-Dehydro Cilnidipine
CAS No.: 146845-34-3
Cat. No.: VC21214637
Molecular Formula: C27H26N2O7
Molecular Weight: 490.5 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 146845-34-3 |
|---|---|
| Molecular Formula | C27H26N2O7 |
| Molecular Weight | 490.5 g/mol |
| IUPAC Name | 5-O-(2-methoxyethyl) 3-O-[(E)-3-phenylprop-2-enyl] 2,6-dimethyl-4-(3-nitrophenyl)pyridine-3,5-dicarboxylate |
| Standard InChI | InChI=1S/C27H26N2O7/c1-18-23(26(30)35-14-8-11-20-9-5-4-6-10-20)25(21-12-7-13-22(17-21)29(32)33)24(19(2)28-18)27(31)36-16-15-34-3/h4-13,17H,14-16H2,1-3H3/b11-8+ |
| Standard InChI Key | HUTPFIMQINDZDT-DHZHZOJOSA-N |
| Isomeric SMILES | CC1=C(C(=C(C(=N1)C)C(=O)OC/C=C/C2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
| SMILES | CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
| Canonical SMILES | CC1=C(C(=C(C(=N1)C)C(=O)OCC=CC2=CC=CC=C2)C3=CC(=CC=C3)[N+](=O)[O-])C(=O)OCCOC |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume
Molecular Mass Calculator